molecular formula C16H17N5O3 B6535085 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 1172566-27-6

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B6535085
CAS No.: 1172566-27-6
M. Wt: 327.34 g/mol
InChI Key: ORUKPIDBATXCLL-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 1,3-dimethylpyrazole moiety and at position 2 with a 4-methoxyphenyl acetamide group. Its structure combines heterocyclic and aryl components, which are common in bioactive molecules targeting enzymes or receptors. The 1,3-dimethylpyrazole group may enhance metabolic stability, while the 4-methoxyphenyl acetamide could influence solubility and binding affinity.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-8-13(21(2)20-10)15-18-19-16(24-15)17-14(22)9-11-4-6-12(23-3)7-5-11/h4-8H,9H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUKPIDBATXCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation reactions: These reactions often involve the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.

  • Cyclization reactions: The formation of the oxadiazole ring can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

  • Esterification reactions:

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis. Biology: Medicine: The compound may have therapeutic potential, with research exploring its use in treating diseases such as malaria and leishmaniasis. Industry: It can be utilized in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting or activating their functions. The exact mechanism would depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

  • Diphenylmethyl vs. 1,3-Dimethylpyrazole: The compound in (Molbank 2013) features a diphenylmethyl group on the oxadiazole, whereas the target compound uses a 1,3-dimethylpyrazole. In contrast, the pyrazole substituent in the target compound introduces nitrogen atoms that could participate in hydrogen bonding, enhancing target interactions .
  • Indol-3-ylmethyl Substituents () :
    Compounds like 8t and 8u in have indole-based substituents on the oxadiazole. These groups are aromatic and planar, possibly facilitating π-π stacking with enzyme active sites. The target compound’s dimethylpyrazole lacks this planarity but offers steric hindrance, which might improve metabolic stability .

Acetamide Group Modifications

  • 4-Methoxyphenyl vs. Pyrazinyl or Substituted Phenyls: The target compound’s 4-methoxyphenyl acetamide differs from the pyrazinyl group in and the nitro/methoxy-substituted phenyls in . Pyrazinyl groups (as in ) introduce additional nitrogen atoms, which might improve binding to metal ions in enzyme active sites .

Data Table: Key Structural and Functional Comparisons

Compound Oxadiazole Substituent Acetamide Group Molecular Weight (g/mol) Notable Bioactivity
Target Compound 1,3-Dimethylpyrazole 4-Methoxyphenyl ~380 (estimated) N/A (inferred enzyme inhibition)
4 () Diphenylmethyl Pyrazin-2-yl 432.5 Not reported
8t () Indol-3-ylmethyl 5-Chloro-2-methylphenyl 428.5 Moderate BChE inhibition
8v () Indol-3-ylmethyl 2-Methyl-6-nitrophenyl 423 Strong α-glucosidase inhibition
FP1-12 () Triazolyl sulfanyl Hydroxyacetamide ~400–450 Antiproliferative activity

Key Findings and Implications

Structural Flexibility : The oxadiazole core tolerates diverse substituents (e.g., diphenylmethyl, indolylmethyl, pyrazole), enabling tailored physicochemical and bioactive properties.

Bioactivity Correlations : Electron-withdrawing groups (e.g., nitro in 8v ) enhance enzyme inhibition, while methoxy groups (target compound) may optimize solubility without sacrificing binding.

Synthetic Challenges : The target compound’s lack of sulfanyl groups simplifies synthesis compared to analogs requiring selective thiol coupling (e.g., ).

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